molecular formula C18H26BrN3O2 B5350845 N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5350845
M. Wt: 396.3 g/mol
InChI Key: OKYFQIVDWAODFZ-UHFFFAOYSA-N
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Description

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as BRD-7929, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, this compound may be able to regulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to possess anticonvulsant properties, making it a potential treatment option for epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is its ability to exhibit potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of a range of conditions that are associated with inflammation and pain. However, one of the limitations of this compound is its potential for toxicity. Further studies are required to determine the safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for research on N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One potential avenue of research is to investigate the potential of this compound as a treatment option for conditions such as arthritis and neuropathic pain. Additionally, further studies are required to determine the safety and efficacy of this compound in humans. Finally, research on the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor.

Synthesis Methods

The synthesis of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves a multi-step process that starts with the reaction of 4-bromo-3-methylbenzoic acid with diethylamine to form the corresponding amide. This intermediate is then treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with 1,4-piperazine dicarboxylic acid to yield this compound.

Scientific Research Applications

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to possess anticonvulsant properties, making it a potential treatment option for epilepsy.

properties

IUPAC Name

4-N-(4-bromo-3-methylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c1-4-21(5-2)18(24)22-10-8-14(9-11-22)17(23)20-15-6-7-16(19)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFQIVDWAODFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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